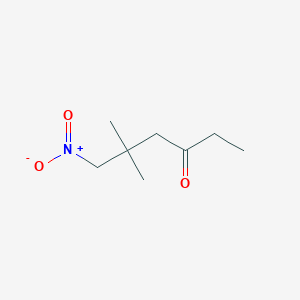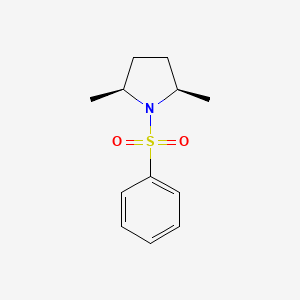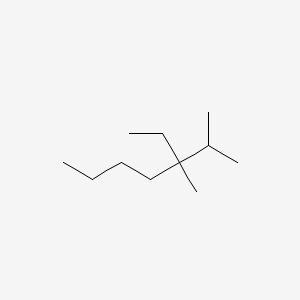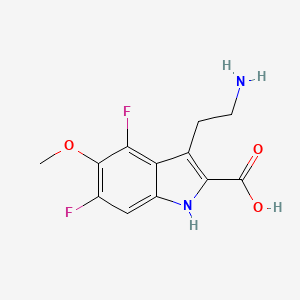
3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound features an indole ring substituted with aminoethyl, difluoro, methoxy, and carboxylic acid groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the aminoethyl group through nucleophilic substitution. The difluoro and methoxy groups are then introduced via electrophilic aromatic substitution reactions. Finally, the carboxylic acid group is added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The difluoro and methoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with a similar aminoethyl group.
Serotonin: Another indole derivative with a hydroxyl group instead of methoxy and difluoro groups.
Melatonin: Contains a meth
Properties
CAS No. |
62106-05-2 |
|---|---|
Molecular Formula |
C12H12F2N2O3 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4,6-difluoro-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12F2N2O3/c1-19-11-6(13)4-7-8(9(11)14)5(2-3-15)10(16-7)12(17)18/h4,16H,2-3,15H2,1H3,(H,17,18) |
InChI Key |
IKWVVVYGCZRLNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1F)C(=C(N2)C(=O)O)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
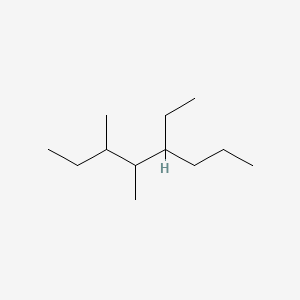
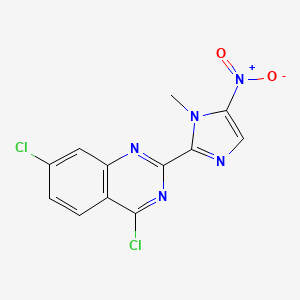



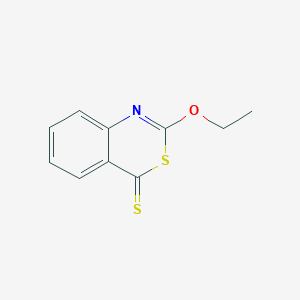
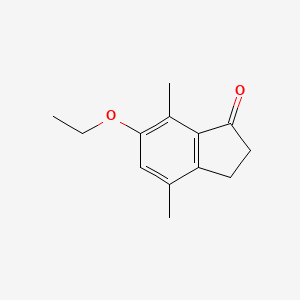

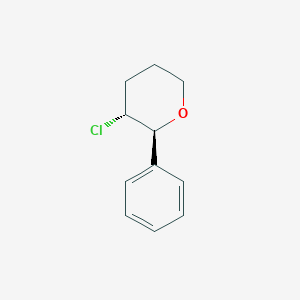
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
